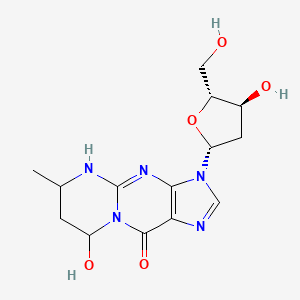
"a-Methyl-gamma-hydroxy-1,N2-propano-2'-deoxyguanosine(Mixture of Diastereomers)"
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine (Mixture of Diastereomers): is a synthetic compound with the molecular formula C₁₄H₁₉N₅O₅ and a molecular weight of 337.34 . It is a derivative of deoxyguanosine, a nucleoside component of DNA, and features a methyl group and a gamma-hydroxy group attached to the propano moiety .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine typically involves multi-step organic reactions. The starting material is usually deoxyguanosine, which undergoes a series of chemical transformations to introduce the methyl and gamma-hydroxy groups . Common reagents used in these reactions include methylating agents and oxidizing agents . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures .
化学反应分析
Types of Reactions: a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The gamma-hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the gamma-hydroxy group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce a deoxyguanosine analog without the gamma-hydroxy group .
科学研究应用
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its potential effects on DNA structure and function.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine involves its interaction with DNA. The compound can incorporate into DNA strands, potentially altering their structure and function . This can affect various molecular pathways, including DNA replication and repair . The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
相似化合物的比较
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine is unique due to its specific structural modifications. Similar compounds include:
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyadenosine: Another nucleoside analog with similar modifications but different base structure.
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxycytidine: Features a cytidine base instead of guanosine.
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxythymidine: Contains a thymidine base, offering different reactivity and applications.
属性
分子式 |
C14H19N5O5 |
|---|---|
分子量 |
337.33 g/mol |
IUPAC 名称 |
8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C14H19N5O5/c1-6-2-9(22)19-13(23)11-12(17-14(19)16-6)18(5-15-11)10-3-7(21)8(4-20)24-10/h5-10,20-22H,2-4H2,1H3,(H,16,17)/t6?,7-,8+,9?,10+/m0/s1 |
InChI 键 |
DKBDYPZFCQIHPX-AZGGWRLDSA-N |
手性 SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O |
规范 SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















